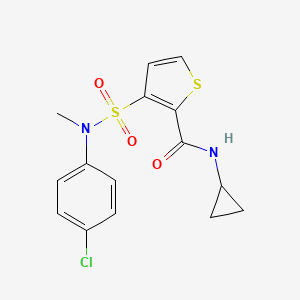

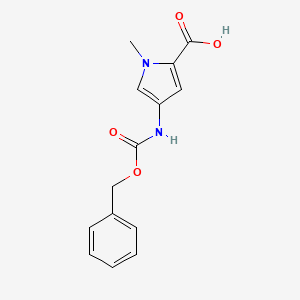

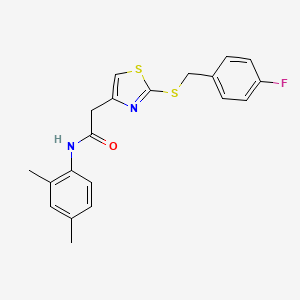

![molecular formula C21H23N5O5 B2987103 benzyl 2-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887465-61-4](/img/structure/B2987103.png)

benzyl 2-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The imidazopurinone ring is a heterocyclic ring containing nitrogen atoms, while the benzyl group is a common functional group in organic chemistry consisting of a phenyl ring attached to a methylene group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar or nonpolar groups, and the presence of any charges .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research has explored the synthesis and chemical properties of imidazole derivatives, including compounds similar to benzyl 2-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate. One study focused on the isomerization through cleavage and recombination of imidazolide linkage in condensed tricyclic systems, which are related to hypermodified bases of phenylalanine transfer ribonucleic acids. This research highlights the chemical behavior and potential transformations of these compounds under various conditions, offering insights into their reactivity and stability (Itaya et al., 1999).

Reactivity and Catalytic Properties

Another aspect of research has been the investigation into the reactivity and catalytic properties of imidazole derivatives. Studies on newly synthesized imidazole derivatives have employed spectroscopic characterization and computational studies to understand their reactivity. Such research provides valuable information on the electronic and structural factors influencing the reactivity of these compounds, which is crucial for their application in catalysis and material science (Hossain et al., 2018).

Application in Organic Synthesis

The compound and its related imidazole derivatives have been utilized in organic synthesis, demonstrating their utility in constructing complex molecular architectures. For instance, research on the synthesis of N-fused benzimidazole-4,7-diones through sequential copper-catalyzed C–N coupling/cyclization and oxidation processes showcases the application of these compounds in synthesizing heterocyclic frameworks, which are important in pharmaceuticals and materials science (Dao et al., 2018).

Biological Applications

Beyond synthetic applications, research has also explored the biological relevance of imidazole derivatives. Studies on the synthesis and evaluation of antimicrobial activities of benzyl-substituted N-heterocyclic carbene-silver complexes highlight the potential of these compounds in biomedical applications, particularly as antimicrobial agents (Patil et al., 2010). This research avenue opens up possibilities for developing new therapeutic agents based on the structural framework of imidazole derivatives.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

benzyl 2-[6-(2-methoxyethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O5/c1-14-11-25-17-18(22-20(25)24(14)9-10-30-3)23(2)21(29)26(19(17)28)12-16(27)31-13-15-7-5-4-6-8-15/h4-8,11H,9-10,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGEPJQVUJYZXMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)CC(=O)OCC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl 2-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-imidazole-4-carboxylic acid](/img/structure/B2987022.png)

![[4-(1,1-Dioxothiazinan-2-yl)phenyl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B2987024.png)

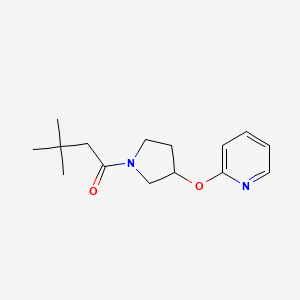

![2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B2987036.png)

![(1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-1H-imidazol-4-yl)(4-isopropylpiperazino)methanone](/img/structure/B2987042.png)